molecular formula C11H13BrO2 B1275589 Tert-butyl 2-bromobenzoate CAS No. 55666-42-7

Tert-butyl 2-bromobenzoate

Cat. No.: B1275589
CAS No.: 55666-42-7
M. Wt: 257.12 g/mol
InChI Key: ZELNHJFYEDOWLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a colorless to yellow liquid at room temperature and is primarily used in organic synthesis. The compound is known for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2

Mode of Action

Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane at room temperature for about 12 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-bromobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: The compound is an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • Tert-butyl 3-bromobenzoate
  • Tert-butyl 4-bromobenzoate
  • Ethyl 2-bromobenzoate

Comparison: Tert-butyl 2-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, tert-butyl 3-bromobenzoate and tert-butyl 4-bromobenzoate have different reactivity patterns due to the different positions of the bromine atom. Ethyl 2-bromobenzoate, on the other hand, has a different ester group, which affects its physical properties and reactivity .

Properties

IUPAC Name

tert-butyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNHJFYEDOWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396674
Record name tert-butyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55666-42-7
Record name tert-Butyl 2-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55666-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 2-BROMOBENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of o-bromobenzoic acid (1 g), N, N'-dicyclohexyl carbodiimide (1.129 g), t-butanol (405 mg) and 4-dimethylaminopyridine (61 mg) in dry ether (20 ml) was stirred at room temperature for 18 h. The resulting precipitate was filtered off and the filtrate evaporated to give a colourless solid which was triturated under petroleum ether (40°-600°) (20 ml) and filtered. The filtrate was evaporated to give a pale yellow oil (0,994 g). b.p. 80°-84°/0.35 mmHg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.129 g
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of DCC (32.8 g, 159 mmol) in DCM (200 mL, 2 mol) was added 2-bromobenzoic acid (32.0 g, 159 mmol) followed by DMAP (1.8 g, 15 mmol) and t-butyl alcohol (15.2 mL, 159 mmol). The mixture was stirred at room temperature for 16 hours, then filtered. The organic was washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as an oil (41.6 g).
Name
Quantity
32.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Bromobenzoic acid (203.2 g, 1011 mmol) was added to a solution of 1.0 M DCC in DCM (1011 mL, 1011 mmol) and cooled at 0° C. DMAP (11.36 g, 93.0 mmol) and t-butyl alcohol (106.3 mL, 1112 mmol) were added and the mixture was stirred at room temperature for 10 minutes, then warmed to room temperature and stirred overnight. The mixture was then filtered, washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as a clear oil (168.4 g).
Quantity
203.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1011 mL
Type
reactant
Reaction Step One
Quantity
106.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
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Type
reactant
Reaction Step One
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reactant
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Synthesis routes and methods V

Procedure details

To a solution of 2-bromobenzoic acid (8.08 g, 40.2 mmol), DMAP (0.492 g, 8.0 mmol) and t-BuOH (9.3 mL, 80.4 mmol) in dry DCM (300 mL) under argon, was added DCC (9.96 g, 48.2 mmol). The reaction mixture was stirred at room temperature for 20 h. The resulting mixture was filtered and the filtrate was evaporated in vacuo. The crude mixture was dissolved in AcOEt (300 mL) and washed with saturated aqueous NaHCO3 (261), brine and then dried over Na2SO4. After filtration, solvent was evaporated. The crude product was purified by flash chromatography on silica gel (AcOEt/hexane 0→30%) to obtain the title compound.
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.492 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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